4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20437298
InChI: InChI=1S/C6H5F2NOS/c1-6(7,8)4-3-11-5(2-10)9-4/h2-3H,1H3
SMILES:
Molecular Formula: C6H5F2NOS
Molecular Weight: 177.17 g/mol

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde

CAS No.:

Cat. No.: VC20437298

Molecular Formula: C6H5F2NOS

Molecular Weight: 177.17 g/mol

* For research use only. Not for human or veterinary use.

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde -

Specification

Molecular Formula C6H5F2NOS
Molecular Weight 177.17 g/mol
IUPAC Name 4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde
Standard InChI InChI=1S/C6H5F2NOS/c1-6(7,8)4-3-11-5(2-10)9-4/h2-3H,1H3
Standard InChI Key ZWQMSAWZPWOZGO-UHFFFAOYSA-N
Canonical SMILES CC(C1=CSC(=N1)C=O)(F)F

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of a 1,3-thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. Substituents include:

  • A 1,1-difluoroethyl group (CF2CH3-\text{CF}_2\text{CH}_3) at position 4, introducing steric bulk and electronegativity.

  • A carbaldehyde group (CHO-\text{CHO}) at position 2, conferring reactivity for further derivatization.

The SMILES notation CC(C1=CSC(=N1)C=O)(F)F\text{CC(C1=CSC(=N1)C=O)(F)F} and InChIKey ZWQMSAWZPWOZGO-UHFFFAOYSA-N\text{ZWQMSAWZPWOZGO-UHFFFAOYSA-N} provide unambiguous structural identification. The InChI string InChI=1S/C6H5F2NOS/c1-6(7,8)4-3-11-5(2-10)9-4/h2-3H,1H3\text{InChI=1S/C6H5F2NOS/c1-6(7,8)4-3-11-5(2-10)9-4/h2-3H,1H3} further delineates atomic connectivity and stereochemistry.

Crystallographic and Spectroscopic Data

While experimental crystallographic data remain unavailable, predicted collision cross sections (CCS) for adducts such as [M+H]+[\text{M+H}]^+ (138.0 Ų) and [M+Na]+[\text{M+Na}]^+ (147.1 Ų) offer insights into its gas-phase ion mobility. Nuclear magnetic resonance (NMR) patterns for analogous thiazole aldehydes typically exhibit deshielded aldehyde protons (δ9.810.2ppm\delta \sim 9.8–10.2 \, \text{ppm}) and distinct fluorine coupling in the 19F^{19}\text{F} spectrum .

Synthesis and Derivatization

Synthetic Routes

The synthesis of 4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde likely involves multi-step strategies leveraging halogen dance reactions and electrophilic difluoroethylation:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo carbonyl precursors under basic conditions generates the thiazole scaffold .

  • Difluoroethylation: Electrophilic substitution using hypervalent iodine reagents (e.g., PhI(CF2CH3)2\text{PhI}(\text{CF}_2\text{CH}_3)_2) introduces the 1,1-difluoroethyl group at position 4 .

  • Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate or direct formylation via Vilsmeier-Haack reaction installs the carbaldehyde group.

A hypothetical pathway is summarized below:

Thiourea + α-Bromo ketoneBaseThiazole intermediatePhI(CF2CH3)24-(1,1-Difluoroethyl)thiazoleOxidationTarget aldehyde\text{Thiourea + α-Bromo ketone} \xrightarrow{\text{Base}} \text{Thiazole intermediate} \xrightarrow{\text{PhI}(\text{CF}_2\text{CH}_3)_2} \text{4-(1,1-Difluoroethyl)thiazole} \xrightarrow{\text{Oxidation}} \text{Target aldehyde}

Physicochemical Properties

Thermodynamic and Solubility Profiles

Predicted logP values (∼1.2–1.5) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. The aldehyde group enhances polarity, rendering the compound soluble in polar aprotic solvents (e.g., DMSO, DMF).

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O stretch) and 11001200cm11100–1200 \, \text{cm}^{-1} (C-F stretches).

  • Mass Spectrometry: Dominant ion peaks at m/z=177.01m/z = 177.01 ([M]+[\text{M}]^+) and m/z=178.01m/z = 178.01 ([M+H]+[\text{M+H}]^+) .

Future Directions

  • Pharmacological Profiling: Screening against cancer cell lines and microbial panels.

  • Synthetic Optimization: Developing catalytic asymmetric routes for enantioselective synthesis.

  • Computational Modeling: DFT studies to predict reactivity and binding modes.

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